(R)-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid
Overview
Description
®-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid is a chiral compound with significant pharmacological potential. It features an isoindoline-1,3-dione moiety, which is known for its diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The synthesis of ®-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid involves several steps:
Esterification of Anthranilic Acid: The process begins with the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate.
Phthaloyl-Protected Alanine: Alanine is fused with phthalic anhydride at 150°C to yield phthaloyl-protected alanine.
Coupling Reaction: The phthaloyl-protected alanine is then coupled with methyl anthranilate to furnish the isoindole derivative.
The characterization of the products is performed using techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction is also used to verify the structure .
Chemical Reactions Analysis
®-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
®-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and exerting its pharmacological effects .
Comparison with Similar Compounds
®-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid can be compared with other similar compounds, such as:
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione moiety and exhibit similar chemical reactivity and applications.
Indole Derivatives: Indole derivatives are known for their diverse biological activities and are structurally related to isoindoline-1,3-diones.
The uniqueness of ®-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid lies in its specific chiral configuration and the presence of the 4-methylpentanoic acid moiety, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
(2R)-2-(1,3-dioxoisoindol-2-yl)oxy-4-methylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-8(2)7-11(14(18)19)20-15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMVYIQIEZUFLJ-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)ON1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)ON1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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